1-(Furan-2-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
Description
This urea derivative features a furan-2-ylmethyl group attached to one nitrogen of the urea core and a 1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl moiety on the other. The pyrrolidin-5-one ring introduces a lactam structure, while the 3-methoxyphenyl substituent contributes electron-donating properties. The furan group adds heteroaromaticity, which may influence solubility, metabolic stability, and binding interactions.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-23-14-5-2-4-13(9-14)20-11-12(8-16(20)21)19-17(22)18-10-15-6-3-7-24-15/h2-7,9,12H,8,10-11H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGKCCYXQQFRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Furan-2-ylmethyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis of the Compound
The synthesis of this compound involves several steps, including the formation of key intermediates. The general synthetic route can be outlined as follows:
- Preparation of Furan Derivative : Furan is reacted with an appropriate aldehyde to form furan-2-ylmethylamine.
- Formation of Pyrrolidine Ring : The pyrrolidine moiety is synthesized through cyclization reactions involving suitable precursors.
- Coupling Reaction : The final compound is obtained by coupling the furan derivative with the pyrrolidine derivative in the presence of coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. Its effectiveness against various pathogens has been evaluated, showing promising results.
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | Bactericidal | 50 µg/mL |
| Salmonella typhi | Bacteriostatic | 75 µg/mL |
| Staphylococcus aureus | Bactericidal | 40 µg/mL |
| Bacillus subtilis | No activity observed | N/A |
The compound demonstrated broad-spectrum activity, particularly effective against Gram-negative bacteria like E. coli and Salmonella typhi, while showing limited efficacy against Bacillus subtilis .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines through various mechanisms:
- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G2/M phase, inhibiting further cell division.
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Binding : It potentially binds to receptors involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Study on Antimicrobial Efficacy
A study conducted by Emmanuel et al. evaluated the antimicrobial efficacy of various derivatives including this compound against common pathogens. The findings indicated that the compound exhibited significant bactericidal activity with lower MIC values compared to standard antibiotics .
Research on Anticancer Properties
In a separate investigation, researchers assessed the anticancer properties of this compound on human cancer cell lines. Results showed a notable reduction in cell viability at concentrations as low as 20 µg/mL, suggesting its potential as a therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares key structural elements and properties of the target compound with analogs from the evidence:
Key Observations:
- Substituent Diversity: The target compound’s furan-2-ylmethyl group distinguishes it from analogs with purely aromatic (e.g., 4-cyanophenyl in 6l ) or halogenated aryl groups (e.g., 3-chloro-5-methoxyphenyl in ).
- Pyrrolidinone vs.
- Biological Activity : Analogs with hydroxymethylphenyl or pyridinyloxy groups () show applications in glucokinase activation or CNS disorders, suggesting the target compound’s structural features may align with similar pathways .
Hypothesized Pharmacological Profiles
- CNS Penetration: The pyrrolidinone’s lactam structure could reduce blood-brain barrier (BBB) penetration compared to less polar analogs (e.g., 1-methylurea derivatives in ). However, the furan group might counterbalance this by increasing lipophilicity.
- Target Selectivity : The 3-methoxyphenyl group’s electron-donating nature may enhance hydrogen bonding with targets like serotonin or dopamine receptors, similar to compounds in .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
